

4-Bromo-7-azaindole derivatives for cancer research

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An In-Depth Technical Guide to 4-Bromo-7-Azaindole Derivatives in Cancer Research

Executive Summary

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole and purine frameworks in molecules designed to interact with biological targets.[1][2] Its derivatives have garnered significant attention, particularly in oncology, for their ability to function as potent inhibitors of various protein kinases.[3][4] The introduction of a bromine atom at the 4-position of the 7-azaindole core provides a crucial synthetic handle for diversification through modern cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3] [5] This guide provides a technical overview of **4-bromo-7-azaindole** derivatives, focusing on their synthesis, mechanism of action as kinase inhibitors, and their application in cancer research, complete with quantitative data and detailed experimental protocols for the research and drug development professional.

Synthesis of 4-Bromo-7-Azaindole and Derivatives

The **4-bromo-7-azaindole** core is a versatile intermediate. Its synthesis and subsequent functionalization are critical steps in the development of novel cancer therapeutics.

Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine



A common method for the preparation of the core scaffold involves the bromination of 1H-pyrrolo[2,3-b]pyridine 7-oxide.

Experimental Protocol:

- Starting Material: 1H-pyrrolo[2,3-b]pyridine 7-oxide (3.0 g, 22.4 mmol).
- Reagents: Tetramethylammonium bromide (4.13 g, 1.2 eq.), N,N-dimethylformamide (DMF, 30 ml), Methanesulfonic anhydride (Ms₂O, 7.8 g, 2.0 eq.), Solid Sodium Hydroxide (NaOH), Ice water, Phosphorus pentoxide (P₂O₅).
- Procedure:
 - Dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide and tetramethylammonium bromide in DMF (30 ml).
 - Cool the mixture to 0 °C in an ice bath.
 - Add methanesulfonic anhydride (Ms₂O) in small portions at 0 °C.
 - Stir the resulting mixture for 1 hour at 0 °C, then allow it to warm to room temperature and continue stirring for 4 hours.
 - Dilute the reaction solution with water (60 ml).
 - Adjust the pH to 7 with solid NaOH.
 - Add more water (approximately 130 ml) to induce precipitation. Keep the resulting suspension at 5 °C for 1 hour.
 - Separate the precipitate by filtration, wash with ice-water (2 x 20 ml), and dry in a vacuum oven over P₂O₅.
- Expected Yield: 2.47 g (56%). The product can be confirmed by mass spectrometry (ESI)
 m/z 196.9 [M+H]⁺.[6]

Derivative Synthesis via Suzuki-Miyaura Cross-Coupling

Foundational & Exploratory





The bromine atom at the C4 position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties. This is a cornerstone for building libraries of potential kinase inhibitors.[3][7]

General Experimental Protocol:

- Reactants: 4-Bromo-7-azaindole derivative (1.0 eq.), Aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.).
- Catalyst System: Palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(OAc)₂/SPhos (0.1 eq.).[7][8]
- Base: An inorganic base such as K₂CO₃ or K₃PO₄ (2.0-4.0 eq.).[8]
- Solvent: A deoxygenated solvent system, typically a mixture like 1,4-dioxane/water or toluene/THF/water.[8]

Procedure:

- Flame-dry a round-bottom flask or pressure vessel equipped with a stir bar under high vacuum and purge with an inert gas (e.g., Argon).
- Charge the flask with the 4-bromo-7-azaindole derivative, the boronic acid/ester, the base, and the palladium catalyst/ligand.
- Add the deoxygenated solvent system via syringe.
- Purge the resulting mixture with argon for an additional 10-15 minutes.
- Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for the specified time (e.g., 1-24 hours), monitoring progress by TLC or LC-MS.[8][9]
- Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., EtOAc).
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄,
 filter, and concentrate under reduced pressure.



Purify the crude product by flash column chromatography.

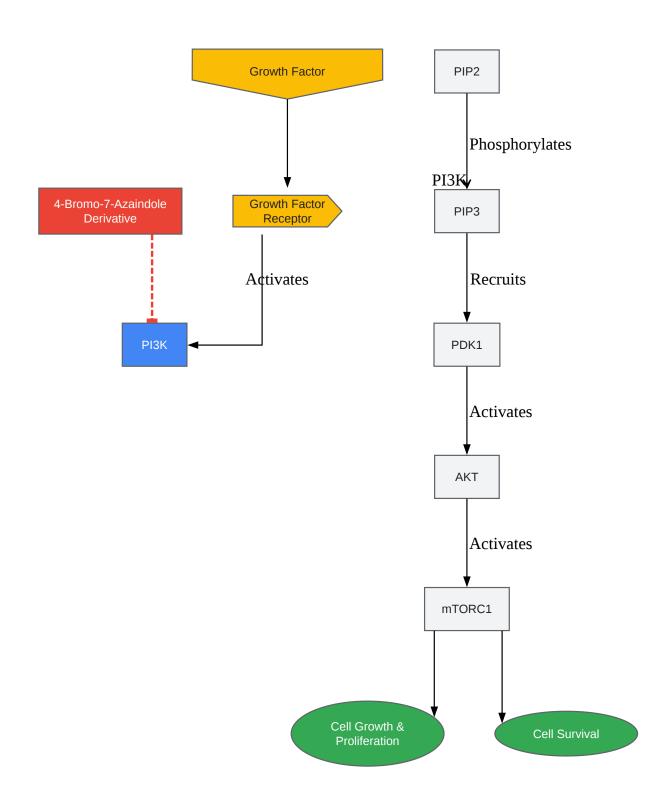
Mechanism of Action and Key Signaling Pathways

4-Bromo-7-azaindole derivatives have been primarily developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[4] The azaindole core acts as a hinge-binding motif, mimicking the adenine portion of ATP.[2] Key pathways targeted by these inhibitors include the PI3K/AKT/mTOR and TGF β signaling cascades.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, survival, and metabolism. Its frequent deregulation in a wide range of tumors makes it a prime target for cancer therapy.[10] Several series of 7-azaindole derivatives have been developed as potent inhibitors of PI3K.[10][11][12]





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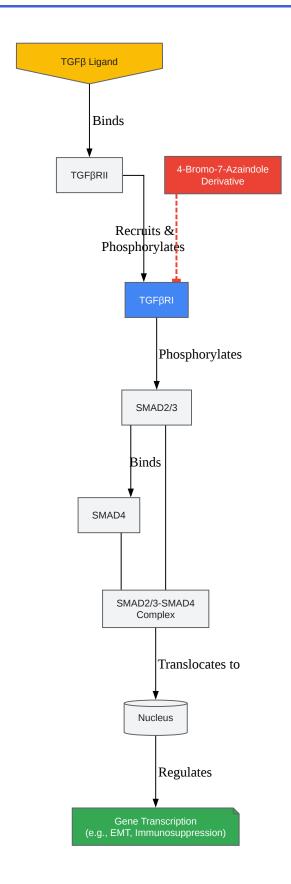


Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a **4-bromo-7-azaindole** derivative.

TGFβ Receptor Kinase Inhibition

The transforming growth factor β (TGF β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in advanced stages. It is also a key regulator of anti-tumor immunity.[13][14] Inhibiting the TGF β receptor I (TGF β RI) kinase is a promising strategy, particularly for immuno-oncology applications.[13][15] Novel 4-azaindole derivatives have been identified as potent and selective inhibitors of TGF β RI.[13][16]





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Caption: Inhibition of the TGF β signaling pathway at the TGF β RI kinase by a **4-bromo-7-azaindole** derivative.

Quantitative Biological Data

The efficacy of **4-bromo-7-azaindole** derivatives is quantified by their inhibitory concentration (IC_{50}) or inhibition constant (K_i) against specific kinases and cancer cell lines. The tables below summarize key data from the literature for 4-azaindole and related 7-azaindole scaffolds.

Table 1: Kinase Inhibitory Activity of Azaindole

Derivatives

Compound Scaffold	Target Kinase	Activity Type	Value (nM)	Citation
4-Azaindole	TGFβRI	IC50	2	[15]
4-Azaindole	p21-activated kinase-1 (PAK1)	Ki	< 10	[17]
7-Azaindole	Aurora A	IC ₅₀	22	[18]
7-Azaindole	Aurora B	IC ₅₀	5	[18]
7-Azaindole	РІЗКу	IC50	0.5	[10]
7-Azaindole	РІЗКу	IC50	40	[12]
7-Azaindole	c-Met	IC ₅₀	20	[3]
7-Azaindole	JAK2	IC ₅₀	1	[3]
7-Azaindole	JAK3	IC ₅₀	5	[3]

Table 2: Anti-proliferative Activity of Azaindole Derivatives



Compound Scaffold	Cell Line	Cancer Type	Activity Type	Value (µM)	Citation
Pyrazole- Thiazolidinon e	HCT 116	Colorectal Carcinoma	IC50	0.37	[19]
Pyrazole- Thiazolidinon e	MCF-7	Breast Adenocarcino ma	IC50	0.44	[19]
7-Azaindole (FD2054)	MCF-7	Breast Adenocarcino ma	IC50	Potent (Value not specified)	[11]
7-Azaindole (FD2078)	MDA-MB-231	Breast Adenocarcino ma	IC50	Potent (Value not specified)	[11]

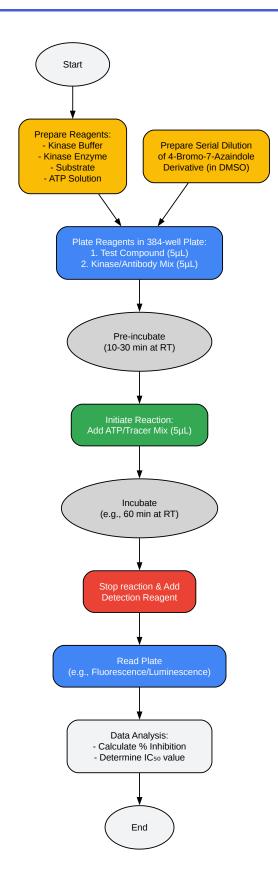
Key Experimental Protocols (Biological)

Standardized assays are crucial for evaluating and comparing the biological activity of newly synthesized derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical assays are used to determine a compound's direct inhibitory effect on a purified kinase enzyme. Fluorescence- or luminescence-based assays are common high-throughput methods.[20][21]





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Caption: A generalized workflow for an in vitro kinase inhibition assay.



Protocol:

 Reagents: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), purified target kinase, kinase substrate (peptide or protein), ATP, test compounds, detection reagents (e.g., LanthaScreen™ or Kinase-Glo®).[20][22]

Procedure:

- Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase buffer.
- In a 384-well microplate, add the test compound, followed by a mixture of the kinase enzyme and a fluorescently labeled tracer or antibody.[22]
- Allow the enzyme and inhibitor to pre-incubate for 10-30 minutes at room temperature.
- Initiate the kinase reaction by adding a solution containing ATP and the substrate.
- Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding a solution containing EDTA.[23]
- Add detection reagents as per the manufacturer's instructions. This may involve an antibody that recognizes the phosphorylated substrate.
- Incubate for the required detection time (e.g., 60 minutes).
- Read the plate using a compatible microplate reader (e.g., measuring fluorescence at specific wavelengths for TR-FRET).
- Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[20]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[24]



Protocol:

Materials: 96-well tissue culture plates, cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).[24]

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.[25]
- Compound Treatment: Prepare serial dilutions of the 4-bromo-7-azaindole derivatives in culture medium. Remove the old medium from the cells and add 100 μL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C and 5% CO₂.[25]
- MTT Addition: Add 10-20 μL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26][27]
- Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[25]
- Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background noise.[26]
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

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